Compound Description: 2-Methoxy-N-[3-[4-[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]anilino]-6-quinazolinyl]prop-2-enyl]acetamide (CP-724,714) is an anticancer drug that was discontinued from clinical trials due to hepatotoxicity. [] It is metabolized by both cytochrome P450s (CYPs) and aldehyde oxidase (AO) in human hepatocytes. [] Notably, CP-724,714 contains a quinazoline substructure, a heterocyclic aromatic quinazoline ring, which is known to be preferentially metabolized by AO. []
Relevance: Both CP-724,714 and the target compound, N-cyclopropyl-4-methoxy-2-({1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}oxy)benzamide, share the core structure of a substituted benzamide with a 6-methyl-pyridinyl group. The presence of the 6-methyl-pyridinyl group is a key structural feature linking these compounds. [] Additionally, both compounds contain an oxygen atom linking the benzamide core to another cyclic structure (piperidine in the target compound, aniline in CP-724,714).
Compound Description: 4-[[(7R)-8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide is a compound with known multiple hydrates and polymorphs. [, ] This compound has been studied for its potential use as a medicament, particularly in the treatment of autoimmune diseases. []
Relevance: This compound and N-cyclopropyl-4-methoxy-2-({1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}oxy)benzamide are both substituted benzamides possessing a 3-methoxy group and a 4-piperidinyl substituent on the benzamide nitrogen. [, ] This shared structural motif, particularly the substituted benzamide core with specific substitutions, makes them structurally related.
Compound Description: 3-Methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (ABT-670) is an orally bioavailable dopamine D4 agonist developed for the treatment of erectile dysfunction. [] It exhibits excellent oral bioavailability in rats, dogs, and monkeys, with comparable efficacy, safety, and tolerability to its predecessor ABT-724. []
Relevance: While sharing the benzamide core with the target compound N-cyclopropyl-4-methoxy-2-({1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}oxy)benzamide, ABT-670 utilizes a distinct (N-oxy-2-pyridinyl)piperidine structure for its pharmacological activity. [] Both compounds belong to the benzamide class and feature a nitrogen-containing heterocycle linked to the benzamide core, although the specific heterocycles and their substitution patterns differ.
Compound Description: 3-Nitro-N-(4-phenoxyphenyl) benzamide (ICA-105574) is a potent and efficacious activator of the human ether-à-go-go-related gene (hERG) potassium channel. [] It functions by primarily removing hERG channel inactivation. [] This compound shows promise as a tool for understanding hERG channel inactivation and its influence on cardiac function. []
Relevance: ICA-105574 and N-cyclopropyl-4-methoxy-2-({1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}oxy)benzamide both belong to the benzamide class of compounds. [] While the target compound possesses a piperidinyl-oxy linker and a methoxy substituent, ICA-105574 features a phenoxyphenyl substituent and a nitro group. Despite these differences, the shared benzamide core makes them structurally related.
Compound Description: Benzamide [3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxo-1(2H)-pyridinyl]-N,4-dimethyl-, (−)-(9CI); PH-797804] is a potent p38 mitogen-activated protein (MAP) kinase inhibitor. [] This compound exhibits high selectivity for the α isoform of human p38 MAP kinase. [] It demonstrates robust anti-inflammatory activity in preclinical models and effectively inhibits cytokine production in humans. []
Relevance: Both PH-797804 and N-cyclopropyl-4-methoxy-2-({1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}oxy)benzamide belong to the benzamide class and feature substitutions at the 3-position of the benzene ring. [] Despite differences in the specific substituents, the shared benzamide core and substitution pattern make them structurally related.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.